molecular formula C9H14O5 B8521169 4-Hydroxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester

4-Hydroxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester

Cat. No. B8521169
M. Wt: 202.20 g/mol
InChI Key: QLJLIXRDKFAGFW-UHFFFAOYSA-N
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Patent
US08937080B2

Procedure details

Sodium hydroxide (1M, 74 mL, 0.074 mol) was added to a stirred solution of compound 3a (3.73 g, 0.018 mol) in methanol (105 mL) at room temperature. After 4 h, the reaction mixture was neutralized with 3M HCl, evaporated and co-evaporated with toluene several times. Pyridine (75 mL) and Ac2O (53 mL) were added and the reaction mixture was allowed to shake overnight at room temperature. The mixture was then co-evaporated with toluene and purified by flash column chromatography (ethyl acetate+1% acetic acid) which gave the title compound (2.51 g, 88%) as a yellow oil.
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([CH:7]1[CH2:11][CH:10](O)[CH2:9][CH:8]1[C:13]([O:15]C)=[O:14])=[O:6].Cl>CO>[O:14]=[C:13]1[CH:8]2[CH2:9][CH:10]([CH2:11][CH:7]2[C:5]([OH:4])=[O:6])[O:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
74 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.73 g
Type
reactant
Smiles
COC(=O)C1C(CC(C1)O)C(=O)OC
Name
Quantity
105 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Pyridine (75 mL) and Ac2O (53 mL) were added
WAIT
Type
WAIT
Details
to shake overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (ethyl acetate+1% acetic acid) which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1OC2CC(C1C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.